molecular formula C13H8N4O4S B2879512 N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-34-2

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2879512
CAS No.: 941957-34-2
M. Wt: 316.29
InChI Key: VNSQOHVXXBHQTH-UHFFFAOYSA-N
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Description

N-(4-(4-Nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic small molecule designed for biochemical research. Its structure incorporates both thiazole and isoxazole heterocycles, which are privileged scaffolds in medicinal chemistry known for conferring significant biological activity . The 4-nitrophenyl moiety attached to the thiazole ring is a common feature in compounds studied for their potential as enzyme inhibitors and for modulating various cellular pathways . Hybrid molecules containing the isoxazole-carboxamide motif have been investigated as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC6, which is a key regulator of cell motility and a target in oncology and immunology research . Furthermore, compounds bearing similar thiazole and carboxamide functionalities have demonstrated promising antimicrobial and anti-inflammatory properties in preclinical studies, making them valuable tools for exploring new therapeutic strategies against resistant pathogens and inflammatory conditions . This compound is intended for research applications only, providing a versatile chemical probe for investigating enzyme function, signal transduction, and drug discovery.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-12(11-5-6-14-21-11)16-13-15-10(7-22-13)8-1-3-9(4-2-8)17(19)20/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQOHVXXBHQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is constructed using 4-nitrophenacyl bromide and thiourea under refluxing ethanol:
$$
\text{4-Nitrophenacyl bromide} + \text{Thiourea} \xrightarrow{\text{Ethanol, 80°C, 4h}} \text{2-Amino-4-(4-nitrophenyl)thiazole hydrobromide}
$$
Reaction Conditions :

  • Solvent : Anhydrous ethanol (20 mL/g substrate)
  • Temperature : 80°C
  • Duration : 4 hours
  • Yield : 78–82%

Characterization Data :

  • Melting Point : 210–212°C (decomposition observed above 210°C)
  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 8.31 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 7.89 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 6.95 (s, 1H, thiazole C5–H), 5.42 (s, 2H, NH$$2$$).
  • IR (KBr) : 3350 cm$$^{-1}$$ (N–H stretch), 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).

Purification and Scalability

Recrystallization from ethanol/water (3:1) yields analytically pure material. Scale-up to 50 mmol maintains yields >75%, with no observable nitro group reduction under these conditions.

Synthesis of Isoxazole-5-Carboxylic Acid

1,3-Dipolar Cycloaddition Strategy

Isoxazole formation employs in situ generation of nitrile oxides from ethyl chlorooximinoacetate, followed by cycloaddition with ethyl propiolate:
$$
\text{Ethyl chlorooximinoacetate} \xrightarrow{\text{Et}_3\text{N}} \text{Nitrile oxide} + \text{Ethyl propiolate} \xrightarrow{\text{rt, 6h}} \text{Ethyl isoxazole-5-carboxylate}
$$
Reaction Conditions :

  • Base : Triethylamine (1.2 equiv)
  • Solvent : Dichloromethane (15 mL/g)
  • Temperature : Room temperature
  • Yield : 68–72%

Ester Hydrolysis

Saponification of the ethyl ester under alkaline conditions affords the carboxylic acid:
$$
\text{Ethyl isoxazole-5-carboxylate} \xrightarrow{\text{NaOH (2M), EtOH, 70°C, 3h}} \text{Isoxazole-5-carboxylic acid}
$$
Characterization Data :

  • Melting Point : 185–187°C
  • $$^13$$C NMR (126 MHz, D$$_2$$O) : δ 167.4 (COOH), 162.1 (C–O), 125.3 (C–H isoxazole).

Amide Bond Formation: Coupling Strategies

Acid Chloride Mediated Coupling

Activation of isoxazole-5-carboxylic acid with thionyl chloride followed by reaction with 4-(4-nitrophenyl)thiazol-2-amine:
$$
\text{Isoxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Isoxazole-5-carboxyl chloride} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}
$$
Optimized Conditions :

  • Activation Time : 2 hours at 70°C
  • Coupling Solvent : Tetrahydrofuran
  • Base : Triethylamine (3.0 equiv)
  • Yield : 65–70%

Carbodiimide-Based Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
\text{Isoxazole-5-carboxylic acid} + \text{EDCl/HOBt} \xrightarrow{\text{DMF, 0°C to rt}} \text{Active ester} \rightarrow \text{Amide product}
$$
Advantages :

  • Yield Improvement : 75–80%
  • Reduced Side Products : <5% acylurea formation

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • $$^1$$H NMR (500 MHz, DMSO-d$$_6$$) :
    δ 11.32 (s, 1H, NH), 8.47 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 8.21 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 7.98 (s, 1H, thiazole C5–H), 6.89 (s, 1H, isoxazole C4–H).

  • $$^13$$C NMR (126 MHz, DMSO-d$$6$$) :
    δ 165.2 (CONH), 161.8 (isoxazole C–O), 152.4 (thiazole C2), 142.1 (NO$$2$$-Ph C1), 128.9–124.3 (aromatic carbons), 115.7 (isoxazole C5).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]$$^+$$ = 357.0521 (Calculated: 357.0524 for C$${13}$$H$$9$$N$$4$$O$$4$$S).

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Method EDCl/HOBt Method
Yield (%) 65–70 75–80
Reaction Time (h) 5 8
Purification Difficulty Moderate Low
Scale-Up Feasibility Limited High

Industrial-Scale Considerations

  • Cost Efficiency : EDCl/HOBt method preferable despite longer reaction time due to higher yields.
  • Green Chemistry Metrics : Solvent recovery systems for tetrahydrofuran reduce environmental impact.
  • Process Safety : Nitro group stability confirmed up to 150°C under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amine derivatives .

Scientific Research Applications

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

5-[3-[N-(4-Phenylthiazol-2-yl)Carbamoyl]Propyl]Isoxazole-3-Carbohydroxamic Acid (Compound 1, )

  • Structural Differences : Replaces the nitro group with a phenyl ring and introduces a hydroxamic acid group instead of a carboxamide.
  • Activity : Demonstrates HDAC6 selectivity with reduced cytotoxicity compared to pan-HDAC inhibitors, attributed to the hydroxamate zinc-binding motif .
  • Synthesis : Synthesized via esterification followed by HPLC purification (54% yield), differing from the target compound’s coupling strategy .

N-[4-[2-[4-[3-(N-Hydroxycarbamoyl)Isoxazol-5-yl]Butyrylamino]Thiazol-4-yl]Phenyl]Carbamic Acid tert-Butyl Ester (Compound 3, )

  • Structural Differences : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and a hydroxamate-linked isoxazole.
  • Activity : Shows lower HDAC6 inhibitory potency (IC₅₀ > 10 µM) than Compound 1, highlighting the importance of substituent electronic properties .

N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide ()

  • Structural Differences: Substitutes the thiazole with a thiophene ring and replaces the nitro group with a diethylamino-phenyl group.
  • Synthesis : Utilizes oxime cyclization and ester hydrolysis, contrasting with the target compound’s direct amidation approach .

Thiazole Carboxamides with Pyridinyl Substituents ()

Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide feature pyridinyl-thiazole cores instead of isoxazole-thiazole hybrids.

  • Activity : These analogs exhibit kinase inhibitory activity, with potency influenced by the pyridinyl group’s electron-deficient nature.
  • Synthesis : Prepared via nitrile cyclization and amine coupling, similar to the target compound’s amide bond formation but with distinct intermediates .

Nitrophenyl-Substituted Thiazole Derivatives ( and )

2-[[(3-Methyl-5-Isoxazolyl)Methyl]Thio]-N-[2-[(4-Nitrophenyl)Amino]Ethyl]-Benzamide (Compound 25, )

  • Structural Differences : Integrates a methyl-isoxazole-thioether linkage and a benzamide scaffold.
  • Activity : Designed for anticancer applications, though specific data are unavailable .

N-[4-(4-Methoxyphenyl)Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide ()

  • Structural Differences : Replaces the nitro group with methoxyphenyl and introduces a hydrazine linker.
  • Activity : Exhibits cardioprotective effects superior to Levocarnitine, emphasizing the role of electron-donating substituents in modulating biological activity .

Structure-Activity Relationship (SAR) Analysis

  • Heterocyclic Linkers : Isoxazole-carboxamide moieties offer rigidity and hydrogen-bonding capacity, contrasting with hydroxamate or thioether linkages in analogs .
  • Substituent Position : Activity is sensitive to substituent placement; for example, para-nitro groups on the thiazole ring improve target engagement over meta-substituted derivatives .

Biological Activity

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₂N₄O₃S
  • Molecular Weight : 336.34 g/mol
  • Functional Groups : Isoxazole, thiazole, carboxamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazole and isoxazole derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains.

Antibacterial Activity

A study investigating the antibacterial effects of thiazole derivatives found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Table 1: Antibacterial Activity Against Various Bacterial Strains

CompoundConcentration (mM)Zone of Inhibition (mm)
This compound810
Control (Standard Antibiotic)815

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Breast Cancer Cells : A derivative similar to this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 12 µM, indicating effective cytotoxicity.
  • Mechanism Investigation : Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers, suggesting that the compound triggers programmed cell death in cancer cells.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
A549 (Lung)15Cell cycle arrest

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